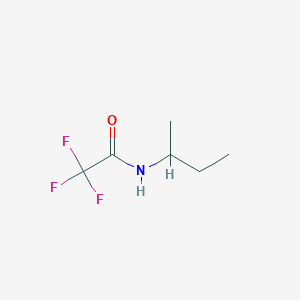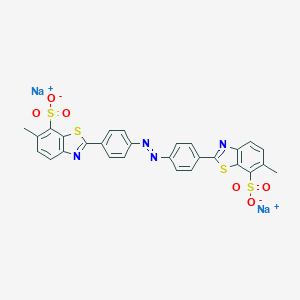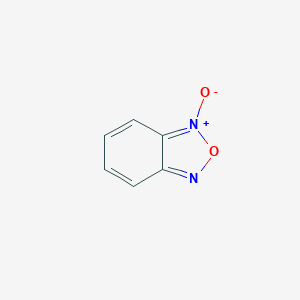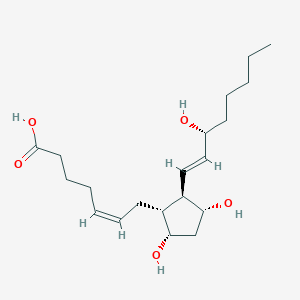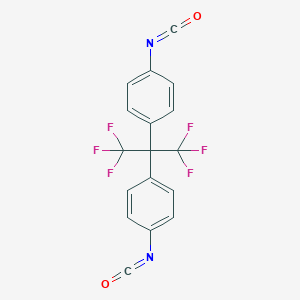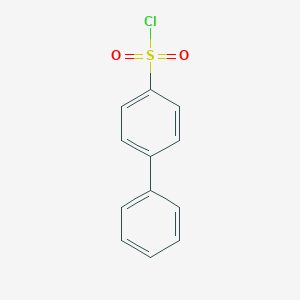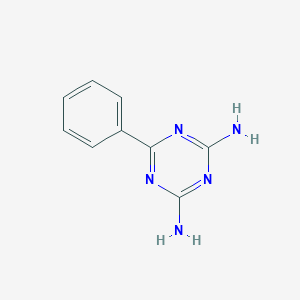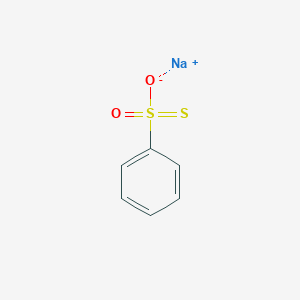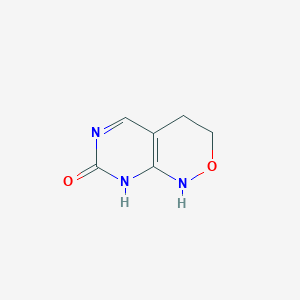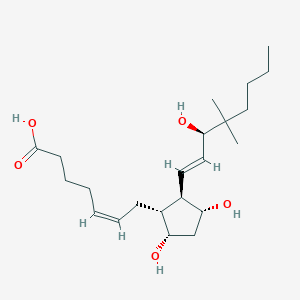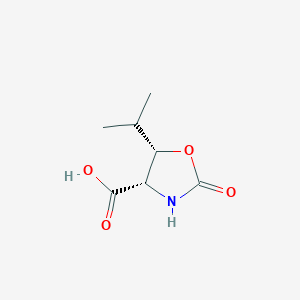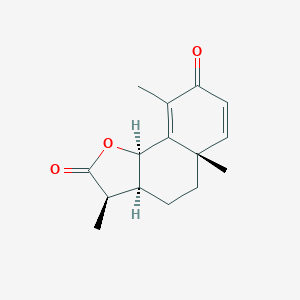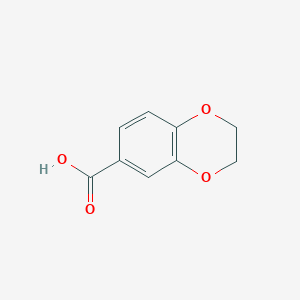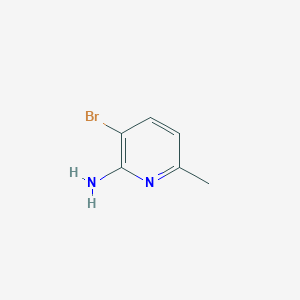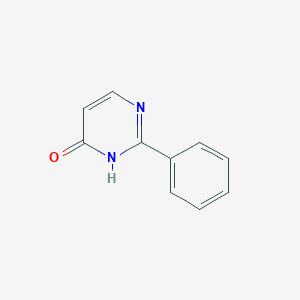
2-Phenylpyrimidin-4-ol
Vue d'ensemble
Description
2-Phenylpyrimidin-4-ol is an organic compound with the molecular formula C10H8N2O . It has an average mass of 172.183 Da and a monoisotopic mass of 172.063660 Da .
Molecular Structure Analysis
The molecular structure of 2-Phenylpyrimidin-4-ol consists of a pyrimidine ring attached to a phenyl group and a hydroxyl group . The exact spatial arrangement of these groups could be further analyzed using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenylpyrimidin-4-ol can be inferred from its molecular structure. It is likely to be a solid at room temperature, given its molecular weight and the presence of aromatic rings . Further analysis would require experimental data.Applications De Recherche Scientifique
Anti-cancer Activity
2-Phenylpyrimidin-4-ol derivatives have been explored for their potential in cancer therapy. Specifically, derivatives synthesized as 4-aryl-N-phenylpyrimidin-2-amines exhibited potent anti-cancer activity against non-small cell lung carcinoma (NSCLC) cells, with some compounds demonstrating significant cytotoxicity and physicochemical properties conducive to therapeutic application (Borvornwat Toviwek et al., 2017).
Corrosion Inhibition
Phenylpyrimidine derivatives, including 2-phenylpyrimidin-4-ol structures, have been investigated for their effectiveness in corrosion inhibition. Studies indicate these derivatives are efficient in protecting metals, such as cold rolled steel, in corrosive environments like hydrochloric acid solutions. Their action is attributed to the formation of protective layers on metal surfaces, significantly reducing corrosion rates (Liu Xianghong et al., 2014).
Inhibition of Enzymatic Activity
Research into 2-phenylpyrimidin-4-ol derivatives has extended into their potential to inhibit enzyme activity, with specific focus on COX enzymes. Such studies contribute to the development of new therapeutic agents, highlighting the chemical's versatility in medical applications (W. Seebacher et al., 2015).
Optical and Electronic Properties
The structural and electronic properties of phenylpyrimidine derivatives, including those related to 2-phenylpyrimidin-4-ol, have been explored for their applications in nonlinear optics (NLO) and electronic devices. These compounds exhibit interesting luminescence and electronic characteristics that could be harnessed in various technological applications, from optoelectronics to sensor technologies (A. Hussain et al., 2020).
Surface Protection and Material Science
In material science, the application of 2-phenylpyrimidin-4-ol derivatives for surface protection against corrosion has been noted, particularly on copper surfaces. These derivatives form compact, uniform layers, offering significant protection in environments like saline solutions. This property is particularly valuable for the preservation of metal artifacts and in industrial processes where metal longevity is critical (N. Wei et al., 2018).
Propriétés
IUPAC Name |
2-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-9-6-7-11-10(12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXBLRJIMBFLMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70955270 | |
| Record name | 2-Phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyrimidin-4-ol | |
CAS RN |
33643-94-6 | |
| Record name | 33643-94-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88808 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenylpyrimidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70955270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

